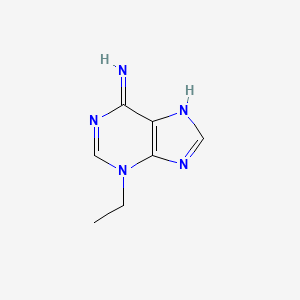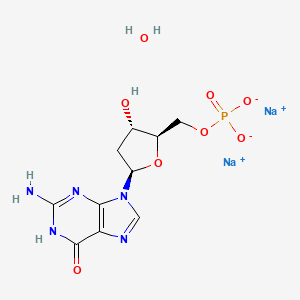
2'-Deoxyguanosine-5'-monophosphatedisodiumsalthydrate
概要
説明
5'-デオキシグアノシン一リン酸(5'-dGMP)は、グアノシン三リン酸(GTP)のヌクレオチド誘導体です。これはDNAの基本的な構成要素であり、シトシンと対を形成します。この化合物は、グアニン塩基がデオキシリボース糖に結合し、さらに5'位にリン酸基が結合したものです。 このヌクレオチドは、DNA複製や修復など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .
作用機序
5'-デオキシグアノシン一リン酸の作用機序は、複製中にDNAに取り込まれることに関係しています。この化合物はシトシンと対を形成し、遺伝物質の正確な複製に不可欠な安定した塩基対を形成します。 酸化反応では、5'-デオキシグアノシン一リン酸のグアニン塩基は電子移動を起こし、8-オキソ-5'-デオキシグアノシン一リン酸などの酸化生成物が生成されます .
類似化合物の比較
類似化合物: 5'-デオキシグアノシン一リン酸に類似した化合物には、5'-デオキシアデノシン一リン酸(5'-dAMP)、5'-デオキシシチジン一リン酸(5'-dCMP)、および5'-デオキシチミジン一リン酸(5'-dTMP)などの他のデオキシヌクレオシド一リン酸があります .
独自性: 5'-デオキシグアノシン一リン酸は、DNA中のシトシンとの対形成における特定の役割のために独特です。グアニン塩基は、4つのヌクレオ塩基の中で最も還元電位が低いため、酸化されやすいです。 この特性は、酸化ストレスやDNA損傷に関連する研究において重要です .
生化学分析
Biochemical Properties
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate serves as a substrate for guanylate kinases, which convert it to 2’-deoxyguanosine diphosphate (dGDP). This conversion is essential for the synthesis of 2’-deoxyguanosine triphosphate (dGTP), a nucleotide required for DNA replication and repair . The compound interacts with various enzymes, including DNA polymerases and exonucleases, facilitating DNA synthesis and proofreading. Additionally, it can form hydrogen bonds with complementary nucleotides, contributing to the stability of the DNA double helix .
Cellular Effects
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate influences several cellular processes. It is incorporated into DNA during replication, ensuring the accurate transmission of genetic information. The compound also affects cell signaling pathways by participating in the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in signal transduction . Furthermore, it plays a role in gene expression regulation by modulating the activity of transcription factors and other DNA-binding proteins .
Molecular Mechanism
At the molecular level, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate exerts its effects through various mechanisms. It binds to DNA polymerases, facilitating the addition of nucleotides to the growing DNA strand during replication . The compound also interacts with exonucleases, which remove mismatched nucleotides, ensuring the fidelity of DNA synthesis . Additionally, it can inhibit or activate specific enzymes involved in nucleotide metabolism, thereby influencing cellular nucleotide pools and DNA synthesis rates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or acidic environments . Long-term studies have shown that it can influence cellular function by altering DNA synthesis rates and nucleotide pools . In vitro and in vivo experiments have demonstrated that prolonged exposure to the compound can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate vary with different dosages in animal models. Low doses are generally well-tolerated and can enhance DNA synthesis and repair . High doses may lead to toxic effects, including DNA damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing adverse effects .
Metabolic Pathways
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is involved in several metabolic pathways. It is phosphorylated by guanylate kinases to form dGDP, which is further converted to dGTP . This nucleotide is essential for DNA synthesis and repair. The compound also participates in the salvage pathway of nucleotide metabolism, where it is recycled to maintain cellular nucleotide pools . Additionally, it can influence metabolic flux by modulating the activity of enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
Within cells, 2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is transported and distributed through various mechanisms. It can be taken up by cells via nucleotide transporters and is distributed to different cellular compartments, including the nucleus and mitochondria . The compound can also bind to specific proteins, facilitating its transport and localization within the cell . Its distribution is influenced by factors such as cellular energy status and nucleotide demand .
Subcellular Localization
2’-Deoxyguanosine-5’-monophosphate disodium salt hydrate is localized in various subcellular compartments, including the nucleus, where it is incorporated into DNA . It can also be found in the mitochondria, where it participates in mitochondrial DNA synthesis and repair . The compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments . These modifications can affect its interactions with other biomolecules and its overall biochemical activity .
準備方法
合成経路と反応条件: 5'-デオキシグアノシン一リン酸は、酵素法と化学的方法によって合成することができます。一般的な酵素法の1つは、リコンビナントN-デオキシリボシル転移酵素II、デオキシシチジンキナーゼ、および酢酸キナーゼをワンポット反応系で使用する方法です。 チミジンはデオキシリボース供与体として、GTPはリン酸供与体として、アセチルリン酸はGTPを再生するために使用されます .
工業的生産方法: 従来、5'-デオキシグアノシン一リン酸は、DNA消化または化学合成によって得られていました。DNAはサケの精子などの供給源から抽出され、5'-ホスホジエステラーゼを使用して構成ヌクレオチド(5'-デオキシグアノシン一リン酸を含む)に分解されます。 次に、混合物を陰イオン交換樹脂を使用して分離します .
化学反応の分析
反応の種類: 5'-デオキシグアノシン一リン酸は、酸化、還元、置換など、さまざまな化学反応を起こします。 注目すべき反応の1つは、白金(IV)錯体による酸化であり、グアニン塩基のN7位に結合して8-オキソ-5'-デオキシグアノシン一リン酸に酸化します .
一般的な試薬と条件: 5'-デオキシグアノシン一リン酸の酸化に使用される一般的な試薬には、[Pt IV (dach)Cl 4]などの白金(IV)錯体があります。 この反応は白金(II)によって触媒され、pHが高いほど速くなります .
主要な生成物: 5'-デオキシグアノシン一リン酸の酸化から生成される主要な生成物は、8-オキソ-5'-デオキシグアノシン一リン酸です。 他の酸化生成物には、5-ヒドロキシヒダントイン-5-カルボキサミドやヌクレオチドのさまざまな二量体と三量体などがあります .
科学研究における用途
5'-デオキシグアノシン一リン酸は、化学、生物学、医学、および工業の分野で、特に科学研究において広く使用されています。 分子生物学では、DNA複製やポリメラーゼ連鎖反応(PCR)に必須なデオキシグアノシン三リン酸(dGTP)の合成のための前駆体として役立ちます . さらに、DNA修復メカニズムや酸化ストレスがDNAに与える影響の研究に使用されます .
科学的研究の応用
5’-Deoxyguanosine monophosphate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In molecular biology, it serves as a precursor for the synthesis of deoxyguanosine triphosphate (dGTP), which is essential for DNA replication and polymerase chain reactions (PCR) . Additionally, it is used in the study of DNA repair mechanisms and the effects of oxidative stress on DNA .
類似化合物との比較
Similar Compounds: Similar compounds to 5’-deoxyguanosine monophosphate include other deoxynucleoside monophosphates such as 5’-deoxyadenosine monophosphate (5’-dAMP), 5’-deoxycytidine monophosphate (5’-dCMP), and 5’-deoxythymidine monophosphate (5’-dTMP) .
Uniqueness: 5’-Deoxyguanosine monophosphate is unique due to its specific role in pairing with cytosine in DNA. Its guanine base has the lowest reduction potential among the four nucleobases, making it more susceptible to oxidation. This property is significant in studies related to oxidative stress and DNA damage .
特性
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O7P/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFMZDNNPPEQNG-KVQBGUIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25656-92-2, 33430-61-4 (di-hydrochloride salt) | |
| Record name | 5′-Guanylic acid, 2′-deoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25656-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20896947 | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
902-04-5 | |
| Record name | 2′-Deoxyguanosine 5′-monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxyguanosine-5'-Monophosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04457 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2'-Deoxyguanosine 5'-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-deoxy-5'-guanylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-DEOXYGUANOSINE 5'-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EAM4TG712 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2'-Deoxyguanosine 5'-monophosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N5-(2,4-Dichlorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B1436529.png)
![7-(4-Methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436531.png)
![6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B1436532.png)
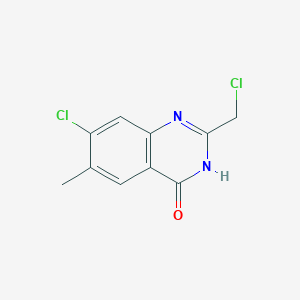

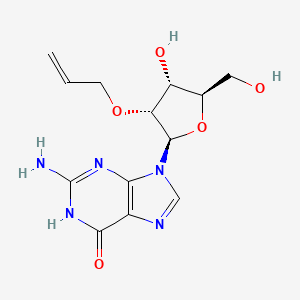
![1-(3,4-Dihydroxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-YL)thio]ethanone](/img/structure/B1436536.png)
![2-{[(propan-2-yl)amino]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B1436538.png)

![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
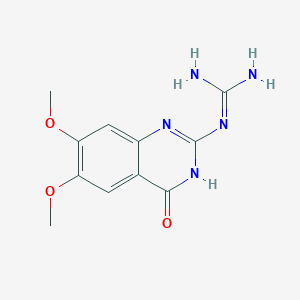
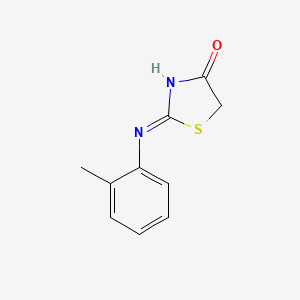
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
